2,3-DIAZABICYCLO[2.2.1]HEPT-2-ENE,4-METHYL-1-(PENT-4-EN-1-YL)-
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Overview
Description
2,3-DIAZABICYCLO[2.2.1]HEPT-2-ENE,4-METHYL-1-(PENT-4-EN-1-YL)- is a bicyclic organic compound with the molecular formula C11H18N2. This compound is characterized by its unique bicyclic structure, which includes a diazabicycloheptene core with a methyl and pentenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIAZABICYCLO[2.2.1]HEPT-2-ENE,4-METHYL-1-(PENT-4-EN-1-YL)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with a diazo compound. The reaction conditions often include the use of a catalyst, such as a transition metal complex, and may require specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-DIAZABICYCLO[2.2.1]HEPT-2-ENE,4-METHYL-1-(PENT-4-EN-1-YL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,3-DIAZABICYCLO[2.2.1]HEPT-2-ENE,4-METHYL-1-(PENT-4-EN-1-YL)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-DIAZABICYCLO[2.2.1]HEPT-2-ENE,4-METHYL-1-(PENT-4-EN-1-YL)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Diazabicyclo[2.2.1]hept-2-ene
- 1-Methyl-4-(4-pentenyl)-2,3-diazabicyclo[2.2.1]hept-2-ene
Uniqueness
2,3-DIAZABICYCLO[2.2.1]HEPT-2-ENE,4-METHYL-1-(PENT-4-EN-1-YL)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methyl and pentenyl groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specialized applications .
Properties
CAS No. |
150667-99-5 |
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Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-methyl-4-pent-4-enyl-2,3-diazabicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C11H18N2/c1-3-4-5-6-11-8-7-10(2,9-11)12-13-11/h3H,1,4-9H2,2H3 |
InChI Key |
JLKVMDJSASVGAO-UHFFFAOYSA-N |
SMILES |
CC12CCC(C1)(N=N2)CCCC=C |
Canonical SMILES |
CC12CCC(C1)(N=N2)CCCC=C |
Synonyms |
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- |
Origin of Product |
United States |
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